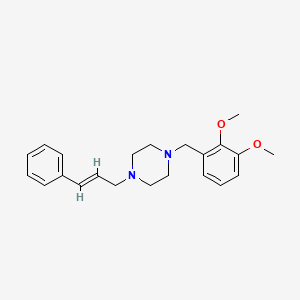![molecular formula C13H11N5OS B6030204 5-(4-PYRIDYL)-3-[(2-PYRIDYLAMINO)METHYL]-1,3,4-OXADIAZOLE-2(3H)-THIONE](/img/structure/B6030204.png)
5-(4-PYRIDYL)-3-[(2-PYRIDYLAMINO)METHYL]-1,3,4-OXADIAZOLE-2(3H)-THIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-PYRIDYL)-3-[(2-PYRIDYLAMINO)METHYL]-1,3,4-OXADIAZOLE-2(3H)-THIONE is a heterocyclic compound that contains both pyridyl and oxadiazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-PYRIDYL)-3-[(2-PYRIDYLAMINO)METHYL]-1,3,4-OXADIAZOLE-2(3H)-THIONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-pyridinecarboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization with formaldehyde and 2-aminopyridine .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-PYRIDYL)-3-[(2-PYRIDYLAMINO)METHYL]-1,3,4-OXADIAZOLE-2(3H)-THIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The pyridyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridyl rings.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 5-(4-PYRIDYL)-3-[(2-PYRIDYLAMINO)METHYL]-1,3,4-OXADIAZOLE-2(3H)-THIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparaison Avec Des Composés Similaires
Similar Compounds
ALPHA-(4-METHYL-2-PYRIDYLAMINO)-O-CRESOL: Another compound with a pyridyl group, used in early discovery research.
Imidazo[1,5-a]pyridine: A heterocyclic compound with significant applications in agrochemicals and pharmaceuticals.
Uniqueness
5-(4-PYRIDYL)-3-[(2-PYRIDYLAMINO)METHYL]-1,3,4-OXADIAZOLE-2(3H)-THIONE is unique due to its combination of pyridyl and oxadiazole moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
5-pyridin-4-yl-3-[(pyridin-2-ylamino)methyl]-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c20-13-18(9-16-11-3-1-2-6-15-11)17-12(19-13)10-4-7-14-8-5-10/h1-8H,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEPSGXYXVZQIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCN2C(=S)OC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(1-methylcyclopropyl)propanamide](/img/structure/B6030122.png)
![1-[(Z)-[2-(6-CHLOROPYRIDAZIN-3-YL)HYDRAZIN-1-YLIDENE]METHYL]NAPHTHALEN-2-OL](/img/structure/B6030138.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]cyclobutanecarboxamide](/img/structure/B6030150.png)
![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B6030152.png)
![4-[1-(3,4-Dimethoxyphenyl)propan-2-yl]piperazine-1-carbaldehyde](/img/structure/B6030157.png)

![N'-1-azabicyclo[2.2.2]oct-3-ylidene-4-quinolinecarbohydrazide hydrochloride](/img/structure/B6030166.png)
![methyl N-{[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate](/img/structure/B6030172.png)
![1-(3-acetylpiperidin-1-yl)-3-[5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl]propan-1-one](/img/structure/B6030179.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(4-isopropylphenyl)benzamide](/img/structure/B6030185.png)
![7-cycloheptyl-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6030197.png)

![6-chloro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline](/img/structure/B6030214.png)
![4-(2-fluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6030220.png)
